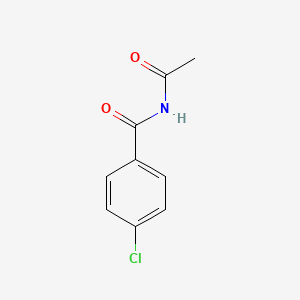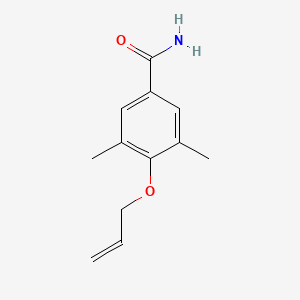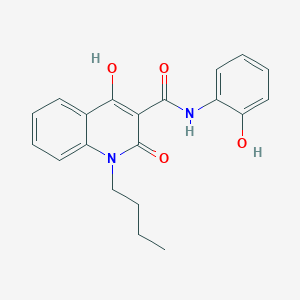![molecular formula C11H8ClN3O3 B12001778 2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione CAS No. 61959-07-7](/img/structure/B12001778.png)
2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione is a chemical compound with the molecular formula C11H8ClN3O3 and a molecular weight of 265.658 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as agriculture, medicine, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione typically involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with hydrazine hydrate to form the final product . The reaction conditions usually involve refluxing the mixture in ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(3,4-Dichlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 4-(2-Chlorobenzyl)-1,2,4-triazine-3,5(2H,4H)-dione
- 2-(2-Oxo-2-phenylethyl)-1,2,4-triazine-3,5(2H,4H)-dione
Uniqueness
2-[2-(4-Chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5(2H,4H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
61959-07-7 |
|---|---|
Molekularformel |
C11H8ClN3O3 |
Molekulargewicht |
265.65 g/mol |
IUPAC-Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H8ClN3O3/c12-8-3-1-7(2-4-8)9(16)6-15-11(18)14-10(17)5-13-15/h1-5H,6H2,(H,14,17,18) |
InChI-Schlüssel |
XRSNZWNJPJQYGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(=O)CN2C(=O)NC(=O)C=N2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![5-(2,4-dichlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12001719.png)

![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyridine-2-carbohydrazide](/img/structure/B12001730.png)







![9-Chloro-5-(4-nitrophenyl)-2-(2-thienyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B12001780.png)
